3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol
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Overview
Description
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a thiol group and a methylsulfanyl ethyl side chain. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(methylsulfanyl)ethyl bromide with cyclobutanone in the presence of a base, followed by reduction to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-thiol: Lacks the methylsulfanyl ethyl side chain.
3-[2-(Methylsulfanyl)ethyl]cyclobutan-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol is unique due to the presence of both a thiol group and a methylsulfanyl ethyl side chain, which confer distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14S2 |
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Molecular Weight |
162.3 g/mol |
IUPAC Name |
3-(2-methylsulfanylethyl)cyclobutane-1-thiol |
InChI |
InChI=1S/C7H14S2/c1-9-3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3 |
InChI Key |
WHOOLVGIGGRDSI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1CC(C1)S |
Origin of Product |
United States |
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